1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

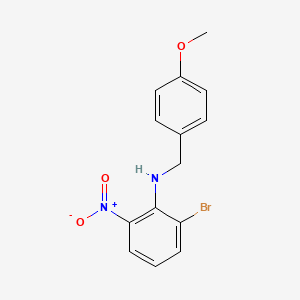

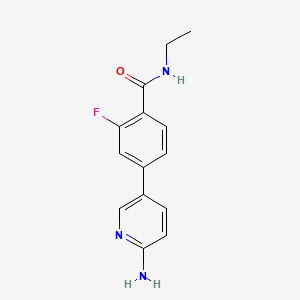

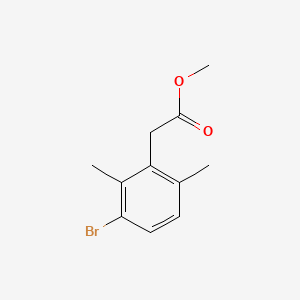

“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” is a chemical compound with the molecular formula C15H17BrN2O . It has a molecular weight of 321.218.

Synthesis Analysis

The synthesis of such compounds typically involves multiple steps. One common approach is electrophilic substitution reactions . The first step is the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . In the case of this compound, a bromination step might be involved .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring, which is a cyclic compound with alternating double and single bonds . The compound also contains bromine, ethoxy, and diamine functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the benzene ring and the functional groups attached to it. Electrophilic aromatic substitution is a common reaction for benzene derivatives . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (321.218) and molecular formula (C15H17BrN2O). Other properties such as melting point, boiling point, and density would require specific experimental data .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Electrophilic Aromatic Substitution

“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” could undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Drug Development

This compound could find applications in drug development . The 1,2,3-triazole moiety has found widespread application in various areas, including drug development .

Nanotube Production

The compound could be used in the production of nanotubes . The 1,2,3-triazole moiety has been used in nanotube production .

Cyclic Peptide Synthesis

“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” could be used in cyclic peptide synthesis . The 1,2,3-triazole moiety has been used in cyclic peptide synthesis .

Dendrimer Synthesis

This compound could be used in dendrimer synthesis . The 1,2,3-triazole moiety has been used in dendrimer synthesis .

Enzyme Modification

“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” could be used for enzyme modification . The 1,2,3-triazole moiety has been used in enzyme modification .

Creation of Liquid Crystals

This compound could be used in the creation of liquid crystals . The 1,2,3-triazole moiety has been used in the creation of liquid crystals .

Mechanism of Action

Target of Action

The primary target of 1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine is the benzylic position of the benzene ring . The benzylic position is a carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its target through a free radical reaction . This reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom from the benzylic position, forming succinimide (SH) and a benzylic radical . The benzylic radical can then react with NBS to form the brominated compound .

Biochemical Pathways

The free radical reaction at the benzylic position is part of a broader class of reactions known as electrophilic aromatic substitutions . These reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, preserving the aromaticity of the ring . The bromination of the benzylic position can lead to changes in the properties of the benzene ring, potentially affecting downstream biochemical pathways.

Pharmacokinetics

The compound’smolecular weight (321.21) and rotatable bond count (5) suggest that it may have reasonable bioavailability .

Future Directions

The future directions for the study and use of this compound could involve further exploration of its synthesis and reactions. This could include studying its reactivity with various electrophiles and nucleophiles, and exploring its potential applications in various fields such as materials science or medicinal chemistry .

properties

IUPAC Name |

1-N-benzyl-4-bromo-5-ethoxybenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O/c1-2-19-15-9-14(13(17)8-12(15)16)18-10-11-6-4-3-5-7-11/h3-9,18H,2,10,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVWCESRTFCFRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)